molecular formula C16H20N2O2 B8453970 Ethyl 1-(2,6-diethylphenyl)-1H-imidazole-5-carboxylate CAS No. 88490-46-4

Ethyl 1-(2,6-diethylphenyl)-1H-imidazole-5-carboxylate

Cat. No. B8453970
Key on ui cas rn: 88490-46-4
M. Wt: 272.34 g/mol
InChI Key: ZKULHOWDJPQDNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04820335

Procedure details

17.8 g (0.06 mole) of ethyl 2-(2,6-diethyl-N-formylanilino)-3-hydroxyacrylate were heated with stirring together with 10 ml of concentrated hydrochloric acid and 50 ml of formamide for 8 hours at an oil bath temperature of 160° C. (internal temperature 140° C.). After cooling, the product was extracted by shaking with a mixture of 100 ml of water and 100 ml of diisopropyl ether, the organic layer was separated off and the aqueous phase was extracted once more with diisopropyl ether. The combined organic phases were dried over sodium sulphate and evaporated. 14.8 g (90% of theory) of the title compound were obtained in the form of a colorless oil of boiling point 145° C./0.01 mm Hg.
Name
ethyl 2-(2,6-diethyl-N-formylanilino)-3-hydroxyacrylate
Quantity
17.8 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([C:3]1[CH:19]=[CH:18][CH:17]=[C:16]([CH2:20][CH3:21])[C:4]=1[N:5]([C:8](=[CH:14]O)[C:9]([O:11][CH2:12][CH3:13])=[O:10])[CH:6]=O)[CH3:2].Cl.C([NH2:25])=O>>[CH2:1]([C:3]1[CH:19]=[CH:18][CH:17]=[C:16]([CH2:20][CH3:21])[C:4]=1[N:5]1[C:8]([C:9]([O:11][CH2:12][CH3:13])=[O:10])=[CH:14][N:25]=[CH:6]1)[CH3:2]

Inputs

Step One
Name
ethyl 2-(2,6-diethyl-N-formylanilino)-3-hydroxyacrylate
Quantity
17.8 g
Type
reactant
Smiles
C(C)C1=C(N(C=O)C(C(=O)OCC)=CO)C(=CC=C1)CC
Step Two
Name
Quantity
10 mL
Type
reactant
Smiles
Cl
Name
Quantity
50 mL
Type
reactant
Smiles
C(=O)N

Conditions

Stirring
Type
CUSTOM
Details
by shaking with a mixture of 100 ml of water and 100 ml of diisopropyl ether
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling
EXTRACTION
Type
EXTRACTION
Details
the product was extracted
CUSTOM
Type
CUSTOM
Details
the organic layer was separated off
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase was extracted once more with diisopropyl ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic phases were dried over sodium sulphate
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Name
Type
product
Smiles
C(C)C1=C(C(=CC=C1)CC)N1C=NC=C1C(=O)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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